4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide
Description
4-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide is a synthetic small molecule featuring a 1,4-diazepane core modified with a sulfonyl-linked methylpyrazole moiety and a carboxamide group attached to a trifluoromethylphenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the diazepane ring provides conformational flexibility for target binding .
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)sulfonyl-N-[4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5O3S/c1-23-12-15(11-21-23)29(27,28)25-8-2-7-24(9-10-25)16(26)22-14-5-3-13(4-6-14)17(18,19)20/h3-6,11-12H,2,7-10H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTULKXQPLCFEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide is a novel small molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic potentials.
Chemical Structure and Synthesis
The compound features a diazepane ring substituted with a pyrazole sulfonamide group and a trifluoromethyl phenyl moiety. The synthesis typically involves several steps, including the formation of the pyrazole ring through hydrazine reactions with appropriate carbonyl compounds, followed by sulfonylation and diazepane formation through cyclization methods.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in critical signaling pathways. The unique structural features allow it to modulate the activity of these targets, potentially influencing various physiological processes.
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant potency against various biological targets. For instance:
- GlyT-1 Inhibition : Similar compounds have shown promising GlyT-1 inhibitory activity, which is crucial in regulating glycine levels in the central nervous system. Compounds from the same class have been reported to elevate glycine levels in rodent models, suggesting potential applications in treating neurological disorders .
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties. In vitro assays have shown that related pyrazole sulfonamide compounds can induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents against malignancies .
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound:
- CNS Activity : Animal models have been employed to assess the central nervous system (CNS) effects of related compounds. For example, oral administration has resulted in dose-dependent increases in cerebrospinal fluid glycine levels .
- Toxicity Assessment : Toxicological evaluations have indicated that certain derivatives exhibit low neurotoxicity while maintaining efficacy against targeted diseases, which is critical for their development as safe therapeutic agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. Key findings include:
- Substituent Effects : Variations in the sulfonamide and phenyl substituents significantly affect biological activity. For example, trifluoromethyl groups enhance lipophilicity and receptor binding affinity, which can lead to improved potency against targeted enzymes .
- Functional Group Modifications : Modifying functional groups on the diazepane ring has been shown to alter pharmacokinetic properties, such as absorption and metabolism, thus influencing overall bioavailability .
Data Summary
The following table summarizes key findings related to the biological activity of 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide:
Case Studies
Several case studies have highlighted the potential applications of similar compounds derived from pyrazole sulfonamides:
- Neurological Disorders : A study on GlyT-1 inhibitors showed promising results in improving symptoms associated with schizophrenia through glycine modulation.
- Cancer Therapy : Research into pyrazole-based compounds demonstrated effective inhibition of tumor growth in xenograft models, indicating their therapeutic potential against various cancers.
Comparison with Similar Compounds
Structural Analogues
The compound shares functional group similarities with two structurally distinct molecules:
Key Observations :
- Substituent Effects : The trifluoromethyl group in the target compound is more electron-withdrawing than the chloro substituent in , which could improve binding affinity to hydrophobic targets. Both fluorinated groups in enhance metabolic stability and membrane permeability.
Physicochemical Insights :
- Melting Points : All compounds are crystalline solids with melting points >170°C, suggesting moderate solubility in aqueous media.
- Molecular Weight : The target compound’s molecular weight is likely intermediate between (421.88 g/mol) and (589.1 g/mol), balancing bioavailability and target engagement.
Q & A
Q. What synthetic strategies are optimal for synthesizing 4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide?
Methodological Answer : The synthesis typically involves:
- Step 1 : Preparation of the 1,4-diazepane core via cyclization of diamine precursors under controlled pH and temperature (e.g., using THF or DMF as solvents).
- Step 2 : Sulfonation at the diazepane nitrogen using 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., NaHCO₃ in dichloromethane).
- Step 3 : Carboxamide coupling with 4-(trifluoromethyl)aniline via EDC/HOBt-mediated amidation.
Key Considerations : Monitor reaction progress via HPLC or TLC. Purification often requires column chromatography (silica gel, gradient elution) .
Q. How can the compound’s structure be confirmed post-synthesis?
Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent connectivity (e.g., trifluoromethyl singlet at ~δ 120 ppm in ¹³C NMR).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.
- FT-IR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) groups.
Validation : Compare data with computational predictions (e.g., Gaussian DFT) .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization).
- Cellular Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HCT-116, HeLa) to assess cytotoxicity.
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for protein targets (e.g., BSA as a control) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence SAR compared to methyl or halogen substituents?
Methodological Answer :
- Lipophilicity : Trifluoromethyl increases logP by ~1.5 units vs. methyl (measured via shake-flask method).
- Metabolic Stability : CF₃ reduces CYP450-mediated oxidation (assessed via liver microsome assays).
- Target Binding : Fluorine’s electronegativity enhances hydrogen-bonding with residues (e.g., kinase ATP pockets).
Data Contradiction : Some studies report reduced solubility with CF₃, necessitating formulation optimization .
Q. How to resolve contradictory bioactivity data across cell lines?
Methodological Answer :
- Hypothesis Testing : Check for off-target effects via kinome-wide profiling (e.g., Eurofins KinaseScan).
- Pharmacokinetic Analysis : Measure intracellular compound accumulation via LC-MS/MS (e.g., discrepancies due to efflux pumps).
- Transcriptomic Profiling : RNA-seq to identify pathway-specific resistance mechanisms .
Q. What computational methods predict metabolic stability and toxicity?
Methodological Answer :
- In Silico Tools : Use ADMET Predictor or Schrödinger’s QikProp to estimate metabolic lability (e.g., cytochrome P450 liabilities).
- MD Simulations : Analyze sulfonyl group interactions with hepatic enzymes (e.g., CYP3A4) over 100-ns trajectories.
Validation : Cross-reference with in vitro hepatocyte stability assays .
Q. How to design mechanistic studies for target engagement?
Methodological Answer :
- Photoaffinity Labeling : Incorporate a diazirine moiety to capture protein targets in live cells.
- Cryo-EM/XRPD : Resolve compound-bound protein structures to identify binding motifs.
- Mutagenesis : Validate key residues (e.g., Ala-scanning of kinase active sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
